molecular formula C23H15F4N3O4S B2395286 Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-26-3

Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2395286
CAS RN: 851951-26-3
M. Wt: 505.44
InChI Key: YONIFEUWCJWAIY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzamido group, a trifluoromethylphenyl group, and a dihydrothieno[3,4-d]pyridazine-1-carboxylate group . These groups are common in many pharmaceuticals and agrochemicals due to their unique physical and chemical properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions involving various starting materials. For example, ethyl acetoacetate, substituted aldehyde, and urea can be combined in ethanol with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as mass spectra, 1H NMR, 13C NMR, and X-Ray diffraction analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine atom and the pyridine in its structure .

Scientific Research Applications

Synthetic Pathways and Molecular Properties

This compound represents a class of highly functionalized organic molecules with significant potential in various scientific research domains, particularly in the synthesis of novel organic compounds and the exploration of their biological activities. The compound's complex structure, incorporating both fluorobenzamido and trifluoromethylphenyl groups attached to a dihydrothieno[3,4-d]pyridazine core, makes it a candidate for diverse synthetic and medicinal chemistry applications.

One example of its utility is seen in the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds exhibit novel fluorescent properties and potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, demonstrating the compound's role in the development of new chemical classes with specific biological activities (Wu et al., 2006).

Antimicrobial and Herbicidal Applications

The compound's derivatives have been explored for antimicrobial applications, underscoring its significance in developing new antimicrobial agents. For instance, novel derivatives synthesized from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, a structurally related compound, showed antimicrobial potential, highlighting the broader class of compounds' utility in discovering new antimicrobials (Farag, Kheder, & Mabkhot, 2008).

Furthermore, derivatives of this compound, such as 4-(3-Trifluoromethylphenyl)pyridazine, have been identified with herbicidal activities, demonstrating the compound's versatility and potential in agricultural applications. The synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which exhibit significant herbicidal activity, further illustrates the compound's applicability in developing new herbicides (Xu et al., 2008).

Future Directions

The future research directions for this compound could involve further exploration of its potential pharmacological activities, as well as optimization of its synthesis process .

properties

IUPAC Name

ethyl 5-[(4-fluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F4N3O4S/c1-2-34-22(33)18-16-11-35-20(28-19(31)12-3-7-14(24)8-4-12)17(16)21(32)30(29-18)15-9-5-13(6-10-15)23(25,26)27/h3-11H,2H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONIFEUWCJWAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F4N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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